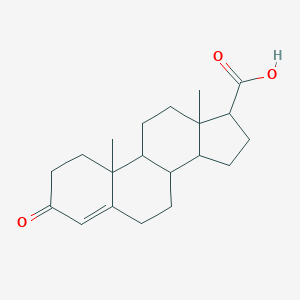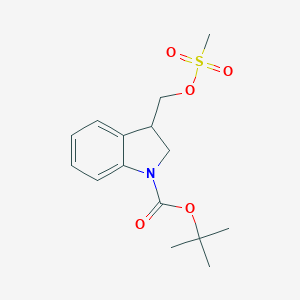
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have a neuroprotective effect and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. It is also relatively easy to synthesize and has been found to exhibit good stability. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the use of Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate in scientific research. One direction is to further investigate its mechanism of action and optimize its use as a potential drug candidate. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Additionally, more research is needed to fully understand its biochemical and physiological effects and potential side effects.
Synthesis Methods
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate can be synthesized by the reaction of tert-butyl 3-(bromomethyl)-2,3-dihydroindole-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield.
Scientific Research Applications
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been used in scientific research as a potential drug candidate for the treatment of various diseases. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown potential as an anti-inflammatory and anti-oxidant agent.
properties
CAS RN |
130469-60-2 |
|---|---|
Product Name |
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Molecular Formula |
C15H21NO5S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-15(2,3)21-14(17)16-9-11(10-20-22(4,18)19)12-7-5-6-8-13(12)16/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
CVDVWWSOEUWIED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)COS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)COS(=O)(=O)C |
synonyms |
tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



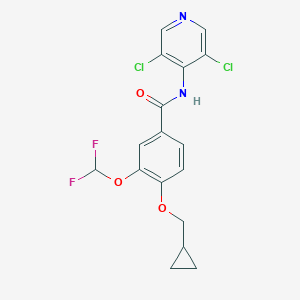
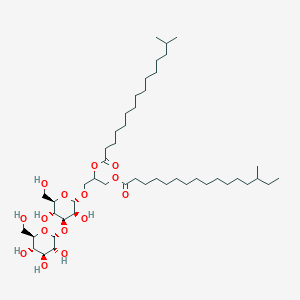
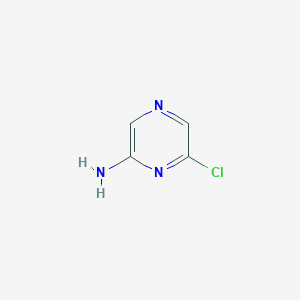
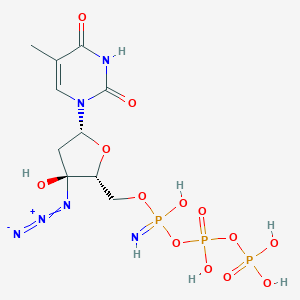
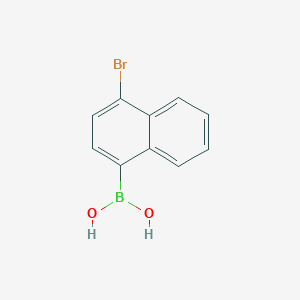
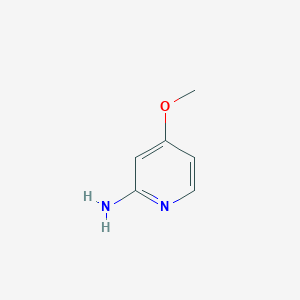
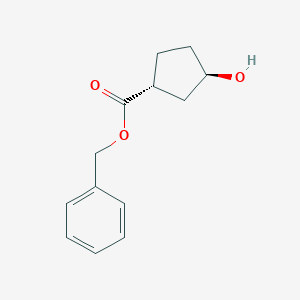
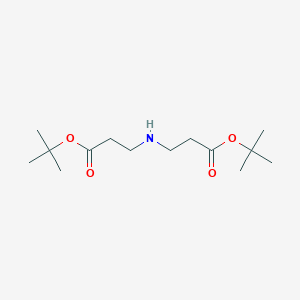
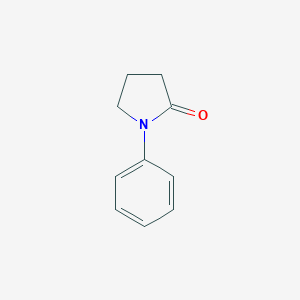
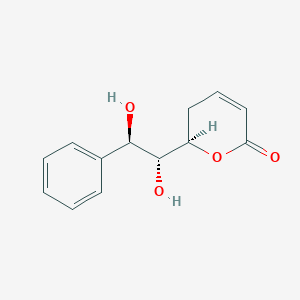
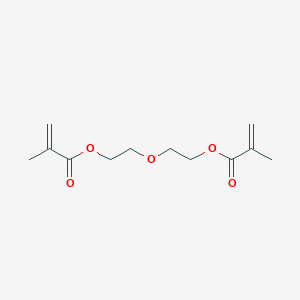
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
